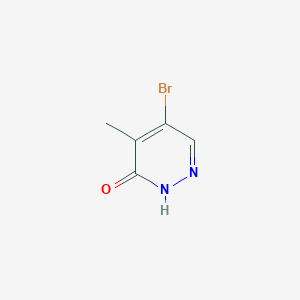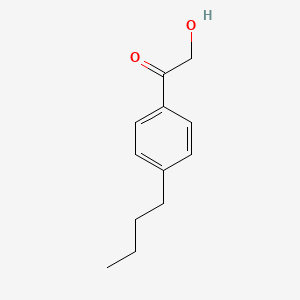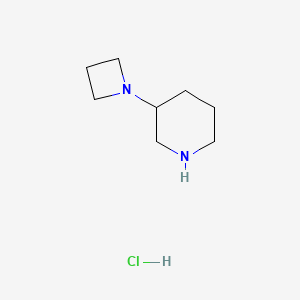![molecular formula C12H20BN3O3Si B11717201 [1-(2-Trimethylsilylethoxymethyl)pyrazolo[3,4-b]pyridin-5-yl]boronic acid](/img/structure/B11717201.png)
[1-(2-Trimethylsilylethoxymethyl)pyrazolo[3,4-b]pyridin-5-yl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2-Trimethylsilylethoxymethyl)pyrazolo[3,4-b]pyridin-5-yl]boronic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by the presence of a boronic acid group attached to a pyrazolo[3,4-b]pyridine core, which is further modified with a trimethylsilylethoxymethyl group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
The synthesis of [1-(2-Trimethylsilylethoxymethyl)pyrazolo[3,4-b]pyridin-5-yl]boronic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors to form the pyrazolo[3,4-b]pyridine ring system.
Introduction of the Boronic Acid Group: The boronic acid group is introduced through a borylation reaction, often using reagents such as bis(pinacolato)diboron or boronic acid derivatives.
Attachment of the Trimethylsilylethoxymethyl Group: The final step involves the protection of the hydroxyl group with a trimethylsilylethoxymethyl group, which can be achieved using reagents like trimethylsilyl chloride and ethylene glycol.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis platforms and continuous flow reactors.
Chemical Reactions Analysis
[1-(2-Trimethylsilylethoxymethyl)pyrazolo[3,4-b]pyridin-5-yl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates using oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: Reduction of the pyrazolo[3,4-b]pyridine core can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups using reagents like halides or organometallic compounds.
Common reagents and conditions used in these reactions include organic solvents (e.g., tetrahydrofuran, dichloromethane), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction efficiency.
Scientific Research Applications
[1-(2-Trimethylsilylethoxymethyl)pyrazolo[3,4-b]pyridin-5-yl]boronic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It serves as an intermediate in the development of new drugs, particularly those targeting cancer and neurological disorders.
Industry: The compound is utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of [1-(2-Trimethylsilylethoxymethyl)pyrazolo[3,4-b]pyridin-5-yl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with hydroxyl and amino groups in proteins, leading to inhibition of enzyme activity. The pyrazolo[3,4-b]pyridine core can interact with various receptors and enzymes, modulating their activity through binding to active sites or allosteric sites. These interactions can trigger downstream signaling pathways, affecting cellular processes such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar compounds to [1-(2-Trimethylsilylethoxymethyl)pyrazolo[3,4-b]pyridin-5-yl]boronic acid include other pyrazolopyridine derivatives and boronic acid-containing compounds. Some examples are:
Pyrazolo[3,4-b]pyridine Derivatives: These compounds share the same core structure but differ in the substituents attached to the ring system. They are studied for their potential as kinase inhibitors and anticancer agents.
Boronic Acid Derivatives: Compounds containing boronic acid groups are widely used in organic synthesis and medicinal chemistry due to their ability to form stable complexes with diols and other functional groups.
The uniqueness of this compound lies in its combination of a pyrazolopyridine core with a boronic acid group and a trimethylsilylethoxymethyl protecting group, which enhances its stability and reactivity in various chemical and biological contexts.
Properties
Molecular Formula |
C12H20BN3O3Si |
|---|---|
Molecular Weight |
293.20 g/mol |
IUPAC Name |
[1-(2-trimethylsilylethoxymethyl)pyrazolo[3,4-b]pyridin-5-yl]boronic acid |
InChI |
InChI=1S/C12H20BN3O3Si/c1-20(2,3)5-4-19-9-16-12-10(7-15-16)6-11(8-14-12)13(17)18/h6-8,17-18H,4-5,9H2,1-3H3 |
InChI Key |
BARGDSSEAMLCAN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(N=C1)N(N=C2)COCC[Si](C)(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(3aR,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole hydrochloride](/img/structure/B11717137.png)


![1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B11717165.png)






![2-[(5-Chloro-3-pyridyl)methyl]isoindoline-1,3-dione](/img/structure/B11717214.png)

